2-Cyano-6-bromomethylbenzoxazole

Description

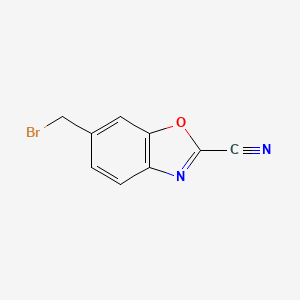

2-Cyano-6-bromomethylbenzoxazole is a heterocyclic compound featuring a benzene ring fused to an oxazole moiety (positions 1 and 2) with a cyano (-CN) group at position 2 and a bromomethyl (-CH₂Br) substituent at position 4. The benzoxazole core provides aromatic stability while the electron-withdrawing cyano group and the reactive bromomethyl substituent enhance its utility in synthetic chemistry, particularly in nucleophilic substitution reactions . This compound is likely employed as an intermediate in pharmaceuticals, agrochemicals, or materials science due to the bromine atom’s role as a leaving group and the cyano group’s ability to modulate electronic properties .

Properties

Molecular Formula |

C9H5BrN2O |

|---|---|

Molecular Weight |

237.05 g/mol |

IUPAC Name |

6-(bromomethyl)-1,3-benzoxazole-2-carbonitrile |

InChI |

InChI=1S/C9H5BrN2O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,4H2 |

InChI Key |

NTNVCSSPPQWOER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CBr)OC(=N2)C#N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including 2-cyano-6-bromomethylbenzoxazole, as anticancer agents. The compound shows promise in inhibiting the growth of various cancer cell lines. For instance, derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma (HepG2) and breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective cytotoxicity .

Table 1: Antiproliferative Activity of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| This compound | MCF-7 | TBD |

| This compound | MDA-MB-231 | TBD |

Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental studies.

Chemokine Receptor Modulation

The compound has also been identified as a modulator of chemokine receptors, which are crucial in various inflammatory and immunological diseases. Research indicates that compounds similar to this compound can inhibit the binding of chemokines to their receptors, potentially offering therapeutic benefits in conditions such as HIV infection, cancer, and autoimmune diseases .

Table 2: Chemokine Receptor Targets

| Receptor | Role in Disease | Potential Application |

|---|---|---|

| CCR5 | HIV Infection | Inhibition of viral entry |

| CXCR4 | Cancer Metastasis | Reducing tumor spread |

| CCR1 | Inflammatory Diseases | Modulating immune response |

Case Study 1: Antitumor Activity

In a study evaluating various benzoxazole derivatives, including this compound, researchers found that certain modifications led to enhanced cytotoxic effects against multiple cancer cell lines. The study emphasized the importance of structural variations in improving therapeutic efficacy and overcoming drug resistance .

Case Study 2: Chemokine Receptor Interaction

Another significant investigation focused on the interaction of compounds similar to this compound with chemokine receptors. The findings suggested that these compounds could effectively block receptor-ligand interactions, which is critical for developing treatments for diseases characterized by excessive inflammation or immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs include:

- Substituent Effects: Bromomethyl (-CH₂Br): Enhances reactivity in alkylation or cross-coupling reactions compared to less labile groups like methyl (-CH₃) or chloro(phenyl)methyl (-CH₂ClPh) . Cyano (-CN): Increases electron deficiency at the oxazole ring, improving stability and directing further functionalization, unlike electron-donating groups (e.g., -CH₃) .

Preparation Methods

Procedure:

-

Synthesis of 2-Cyano-6-methylbenzoxazole :

-

Bromination of the Methyl Group :

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 2-Cyano-6-methylbenzoxazole |

| Brominating Agent | NBS |

| Catalyst | AIBN |

| Solvent | CCl₄ |

| Temperature | Reflux (~76°C) |

Advantages :

-

Straightforward radical mechanism.

-

Scalable with moderate yields.

Limitations :

-

Requires handling of toxic CCl₄.

-

Potential over-bromination side reactions.

Procedure:

-

Synthesis of 2-Chloro-6-methylbenzoxazole :

-

Cyanation via DABCO Catalysis :

-

Bromination as in Method 2.1 .

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 2-Chloro-6-methylbenzoxazole |

| Cyanating Agent | NaCN |

| Catalyst | DABCO |

| Solvent | DMSO/H₂O |

Advantages :

-

Avoids radical initiators.

-

High cyanide substitution efficiency.

Limitations :

-

Phosgene is highly toxic.

-

Multi-step process increases complexity.

Procedure:

-

Cyclization with NCTS :

-

In Situ Bromination :

-

Add NBS (1.2 equiv) and AIBN directly to the reaction mixture post-cyclization.

-

Key Data :

| Parameter | Value |

|---|---|

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (~100°C) |

| Yield | 50–65% (over two steps) |

Advantages :

-

Reduces purification steps.

-

Time-efficient.

Limitations :

-

Lower yield due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| Radical Bromination | 45–70 | High | CCl₄ toxicity |

| Cyanation + Bromination | 75–90 | Moderate | Phosgene handling |

| One-Pot Synthesis | 50–65 | Low | Side product formation |

Mechanistic Insights

-

Radical Bromination : AIBN generates bromine radicals from NBS, abstracting a hydrogen from the methyl group to form a benzyl radical, which reacts with Br₂ (generated in situ).

-

Cyanation : DABCO activates NaCN, facilitating nucleophilic substitution at the C2 position of 2-chloro-6-methylbenzoxazole.

Challenges and Optimization

Q & A

Q. What are the common synthetic routes for preparing 2-Cyano-6-bromomethylbenzoxazole, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves cyclocondensation of substituted precursors under controlled conditions. For example, refluxing a triazole derivative with a brominated benzaldehyde in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields halogenated benzoxazoles . Key optimization parameters include:

- Catalyst choice : Glacial acetic acid improves electrophilic substitution efficiency.

- Solvent selection : Ethanol balances polarity and boiling point for reflux.

- Reaction time : Prolonged reflux (>4 hours) ensures completion but may risk decomposition.

Q. Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AcOH) | 5–10 drops | ↑ Yield by 15% |

| Reflux Time | 4–6 hours | Maximizes purity |

| Solvent Volume | 20–30 mL/g substrate | Prevents dilution |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromomethyl and cyano groups) .

- X-ray Crystallography : Resolves steric effects and intramolecular interactions (e.g., Cl⋯H distances in halogenated analogs) .

- HPLC : Purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position to improve antimicrobial potency .

- Hybrid Scaffolds : Fuse with benzothiazole or triazole moieties to target cancer cells (e.g., SW620 colon cancer IC < 10 µM) .

- Steric Considerations : Substituents at the 3-position influence planarity and binding to enzymatic pockets .

Q. Table 2: Bioactivity of Derivatives

| Derivative | Target Activity | IC/MIC | Cell Line/Pathogen |

|---|---|---|---|

| 6-Fluoro-2-cyano | Anticancer | 8.2 µM | HepG2 |

| 3-Nitro-6-bromo | Antimicrobial | 2.4 µg/mL | S. aureus |

Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., ATCC strains) and protocols to minimize variability .

- Dose-Response Curves : Establish full curves (e.g., 0.1–100 µM) to compare potency across studies .

- Structural Verification : Confirm derivative purity via XRD to rule out confounding by impurities .

Q. How do intramolecular interactions influence the crystal structure of halogenated benzoxazoles?

Methodological Answer:

- Angle Distortions : Exocyclic angles (e.g., C10–C9–C3 = 113.4°) arise from H⋯H repulsion (2.25 Å) .

- Planarity : Isoxazole rings are planar (max. deviation 0.023 Å), while substituents (e.g., phenyl) tilt ~70° to minimize strain .

- Packing Forces : Van der Waals interactions dominate, lacking H-bonds in halogenated analogs .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.